molecular formula C7H16N4O2 B15221106 (R)-3-Amino-6-guanidinohexanoic acid

(R)-3-Amino-6-guanidinohexanoic acid

Cat. No.: B15221106
M. Wt: 188.23 g/mol
InChI Key: VNWXCGKMEWXYBP-RXMQYKEDSA-N
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Description

®-3-Amino-6-guanidinohexanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a guanidino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-6-guanidinohexanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with L-lysine, a naturally occurring amino acid.

    Protection of Functional Groups: The amino and carboxyl groups of L-lysine are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Guanidino Group: The protected L-lysine is then reacted with a guanidinating reagent, such as O-methylisourea, to introduce the guanidino group.

    Deprotection: The protecting groups are removed to yield ®-3-Amino-6-guanidinohexanoic acid.

Industrial Production Methods: Industrial production of ®-3-Amino-6-guanidinohexanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-6-guanidinohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The guanidino group can be reduced to form amines.

    Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

®-3-Amino-6-guanidinohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein synthesis and enzyme function.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-6-guanidinohexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and transport proteins.

    Pathways Involved: Protein synthesis, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

    L-Arginine: Another amino acid with a guanidino group, but with different structural and functional properties.

    L-Lysine: The precursor for ®-3-Amino-6-guanidinohexanoic acid, lacking the guanidino group.

Uniqueness: ®-3-Amino-6-guanidinohexanoic acid is unique due to its specific combination of amino and guanidino groups, which confer distinct chemical reactivity and biological activity compared to other amino acids.

Properties

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

(3R)-3-amino-6-(diaminomethylideneamino)hexanoic acid

InChI

InChI=1S/C7H16N4O2/c8-5(4-6(12)13)2-1-3-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m1/s1

InChI Key

VNWXCGKMEWXYBP-RXMQYKEDSA-N

Isomeric SMILES

C(C[C@H](CC(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(CC(=O)O)N)CN=C(N)N

Origin of Product

United States

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